3-(2-Oxoindolin-5-yl)benzoicacid
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Overview
Description
3-(2-Oxoindolin-5-yl)benzoicacid is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities. This compound features a benzoic acid moiety attached to an oxindole structure, making it a valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxoindolin-5-yl)benzoicacid typically involves the condensation of an appropriate indole derivative with a benzoic acid derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where the indole is reacted with a benzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Oxoindolin-5-yl)benzoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxindole moiety to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
3-(2-Oxoindolin-5-yl)benzoicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Oxoindolin-5-yl)benzoicacid involves its interaction with specific molecular targets and pathways. The oxindole moiety is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The benzoic acid group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(2-Oxo-2,3-dihydro-1H-indol-5-yl)-boronic acid
- 3-(2-Oxo-2,3-dihydro-1H-indol-5-yl)-acetic acid
- 3-(2-Oxo-2,3-dihydro-1H-indol-5-yl)-propanoic acid
Comparison: Compared to these similar compounds, 3-(2-Oxoindolin-5-yl)benzoicacid is unique due to the presence of the benzoic acid moiety, which can influence its chemical reactivity and biological activity. The benzoic acid group provides additional sites for functionalization and can enhance the compound’s solubility and stability.
Properties
Molecular Formula |
C15H11NO3 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-(2-oxo-1,3-dihydroindol-5-yl)benzoic acid |
InChI |
InChI=1S/C15H11NO3/c17-14-8-12-7-10(4-5-13(12)16-14)9-2-1-3-11(6-9)15(18)19/h1-7H,8H2,(H,16,17)(H,18,19) |
InChI Key |
RTUWQDIIKIMTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC(=CC=C3)C(=O)O)NC1=O |
Origin of Product |
United States |
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